3-Tert-butyl-5-(chloromethyl)isoxazole
Overview
Description
3-Tert-butyl-5-(chloromethyl)isoxazole is a chemical compound with the molecular formula C8H12ClNO and a molecular weight of 173.64 . It is used for research purposes .
Synthesis Analysis
The synthesis of this compound involves a high-purity synthesis method . This method is used to prepare the target product . The synthesis of isoxazoles often involves the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered heterocyclic moiety commonly found in many commercially available drugs . The presence of the labile N–O bond in the isoxazole ring allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Chemical Reactions Analysis
The chemical reactions involving this compound are mainly the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These transformations are sufficiently universal and are equally popular with synthetic chemists .Mechanism of Action
Target of Action
Isoxazoles bind to biological targets based on their chemical diversity .
Biochemical Pathways
Isoxazoles have been synthesized using various novel techniques, including cu (i) or ru (ii) as catalysts for (3 + 2) cycloaddition reaction . The development of alternate metal-free synthetic routes is also being explored .
Result of Action
It has been noted that 3,5-diaryl isoxazole scaffolds have demonstrated effectiveness as anticancer mediators .
Future Directions
The future directions in the study of 3-Tert-butyl-5-(chloromethyl)isoxazole and similar compounds involve the development of new eco-friendly synthetic strategies . There is also a focus on the synthesis of new representatives of isoxazoles due to their synthetic availability, special chemical and biological properties, and widespread practical use .
Properties
IUPAC Name |
3-tert-butyl-5-(chloromethyl)-1,2-oxazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNO/c1-8(2,3)7-4-6(5-9)11-10-7/h4H,5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LINYIIJIYSUIET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=C1)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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